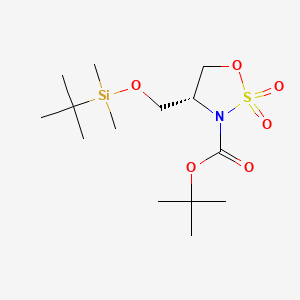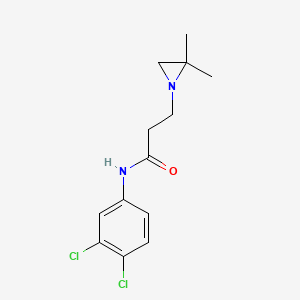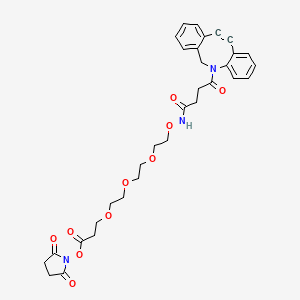
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of an amino group, an ethylsulfonyl group, a nitrophenyl group, and a carbonitrile group attached to the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Introduction of Substituents: The amino, ethylsulfonyl, nitrophenyl, and carbonitrile groups can be introduced through various substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials, or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other substituted thiophenes with varying functional groups. Examples could be:
- 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(4-methylphenyl)thiophene-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C13H11N3O4S2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-amino-5-ethylsulfonyl-4-(4-nitrophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O4S2/c1-2-22(19,20)13-11(10(7-14)12(15)21-13)8-3-5-9(6-4-8)16(17)18/h3-6H,2,15H2,1H3 |
Clave InChI |
WFJWSBWOIHGOFO-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride](/img/structure/B12069295.png)







![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)

